![molecular formula C23H20N2OS B4112207 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylbutanamide](/img/structure/B4112207.png)
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylbutanamide
Overview
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylbutanamide, also known as BTA-EG6, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. It belongs to the class of benzothiazole derivatives and has been studied extensively for its unique properties and potential applications.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylbutanamide is not fully understood. However, it has been suggested that it may interact with certain cellular proteins and enzymes, leading to changes in cellular function and behavior.
Biochemical and Physiological Effects:
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylbutanamide has been found to exhibit excellent biocompatibility and low toxicity, making it suitable for use in various biological applications. It has been shown to be able to penetrate cell membranes and accumulate in specific cellular organelles, making it a useful tool for studying cellular processes.
Advantages and Limitations for Lab Experiments
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylbutanamide has several advantages for use in lab experiments. It is easy to synthesize, has excellent fluorescent properties, and exhibits low toxicity and high biocompatibility. However, one of the limitations of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylbutanamide is its relatively short fluorescence lifetime, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylbutanamide. One potential direction is the development of new fluorescent probes and sensors based on N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylbutanamide. Another direction is the study of its potential applications in drug delivery and biomaterials. Additionally, further research is needed to fully understand the mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylbutanamide and its effects on cellular function and behavior.
In conclusion, N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylbutanamide is a promising compound with potential applications in various fields of scientific research. Its unique properties and biocompatibility make it a useful tool for studying cellular processes and developing new drugs and biomaterials. Further research is needed to fully understand its mechanism of action and potential applications.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylbutanamide has been widely studied for its potential applications in various fields of scientific research. It has been found to exhibit excellent fluorescent properties, making it suitable for use in fluorescence imaging and sensing applications. N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylbutanamide has also been studied for its potential use in the development of new drugs and biomaterials.
properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2OS/c1-2-19(16-8-4-3-5-9-16)22(26)24-18-14-12-17(13-15-18)23-25-20-10-6-7-11-21(20)27-23/h3-15,19H,2H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSMZQJUDKQORA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylbutanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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